2-Hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
Overview
Description
2-Hydroxyethyl 2-methylprop-2-enoate and 2-methylprop-2-enoic acid are organic compounds with significant applications in various fields. 2-Hydroxyethyl 2-methylprop-2-enoate is an ester derived from 2-methylprop-2-enoic acid and ethylene glycol. These compounds are known for their roles in polymer chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl 2-methylprop-2-enoate is typically synthesized through the esterification of 2-methylprop-2-enoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxyethyl 2-methylprop-2-enoate involves continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(2-hydroxyethyl 2-methylprop-2-enoate), which is used in coatings and adhesives.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to 2-methylprop-2-enoic acid and ethylene glycol.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light.
Esterification: Requires an acid catalyst and heat.
Hydrolysis: Requires water and an acid or base catalyst.
Major Products
Polymerization: Poly(2-hydroxyethyl 2-methylprop-2-enoate)
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 2-methylprop-2-enoic acid and ethylene glycol.
Scientific Research Applications
2-Hydroxyethyl 2-methylprop-2-enoate has numerous applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers for coatings, adhesives, and biomedical applications.
Biology and Medicine: Utilized in the development of hydrogels for drug delivery systems and tissue engineering.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. These networks provide structural integrity and desired properties in various applications. The molecular targets include the functional groups that participate in the polymerization process, such as the hydroxyl and vinyl groups.
Comparison with Similar Compounds
2-Hydroxyethyl 2-methylprop-2-enoate is similar to other esters of 2-methylprop-2-enoic acid, such as:
- 2-Hydroxyethyl methacrylate
- Methyl 2-methylprop-2-enoate
- Butyl 2-methylprop-2-enoate
Uniqueness
The uniqueness of 2-Hydroxyethyl 2-methylprop-2-enoate lies in its hydroxyl group, which allows for additional hydrogen bonding and cross-linking capabilities, making it valuable in applications requiring strong adhesion and flexibility.
Properties
IUPAC Name |
2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.C4H6O2/c1-5(2)6(8)9-4-3-7;1-3(2)4(5)6/h7H,1,3-4H2,2H3;1H2,2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORSCOJMIBLOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31693-08-0, 82976-03-2, 181319-33-5 | |
Record name | Hydroxyethyl methacrylate-methacrylic acid copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31693-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82976-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxypoly(oxy-1,2-ethanediyl), graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181319-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40953642 | |
Record name | 2-Methylprop-2-enoic acid--2-hydroxyethyl 2-methylprop-2-enoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31693-08-0 | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with 2-hydroxyethyl 2-methyl-2-propenoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylprop-2-enoic acid--2-hydroxyethyl 2-methylprop-2-enoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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